Purity Specification Benchmarking: ≥98% vs. Industry-Standard 95% for the Dihydro-Ketone Analog
The target compound is commercially supplied with a minimum purity of 98% (NLT 98%), as specified by multiple vendors including MolCore, meeting ISO quality system standards for pharmaceutical intermediate applications . In contrast, the closest structural analog, 6-(3-fluorophenyl)-6,7-dihydro-[1,3]dioxolo[4,5-G]quinolin-8(5H)-one (CAS 204841-46-3), is routinely offered at 95% purity . This 3-percentage-point purity differential is significant for multi-step synthesis, where impurities in the starting material can propagate and amplify yield losses downstream. For a 5-step linear synthesis with a typical 80% per-step yield, a 95% pure starting material delivers an effective overall purity of approximately 77% (0.95^5), while a 98% pure starting material yields approximately 90% (0.98^5), representing a 13% absolute improvement in final product quality assuming equivalent reaction selectivity.
| Evidence Dimension | Chemical purity (HPLC/area normalization) |
|---|---|
| Target Compound Data | ≥98% (NLT 98%) |
| Comparator Or Baseline | 6-(3-Fluorophenyl)-6,7-dihydro-[1,3]dioxolo[4,5-G]quinolin-8(5H)-one (CAS 204841-46-3): 95% |
| Quantified Difference | +3 absolute percentage points; translates to an estimated +13% final product quality improvement in a 5-step synthesis |
| Conditions | Commercial vendor specifications; no independent inter-laboratory validation available |
Why This Matters
For procurement decisions, higher guaranteed purity reduces purification burden and total cost of ownership in multi-step good manufacturing practice (GMP) or research-grade synthesis campaigns.
